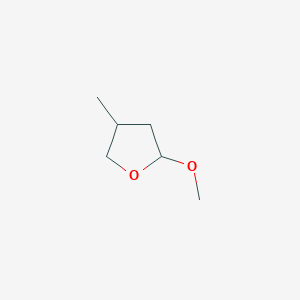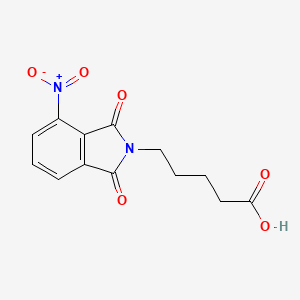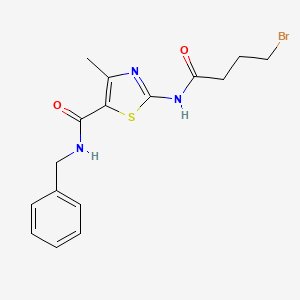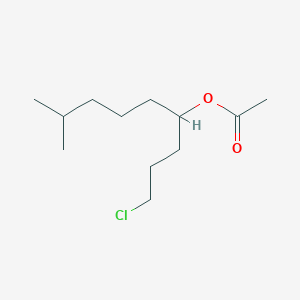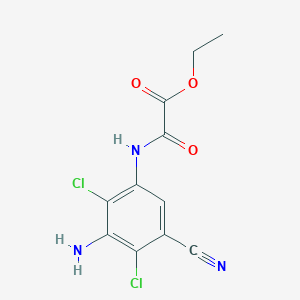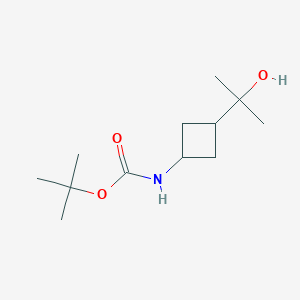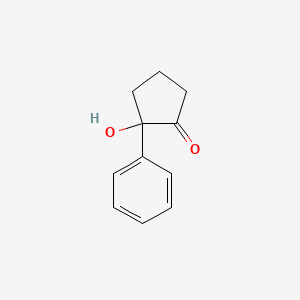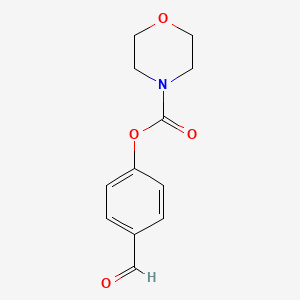![molecular formula C6H5BClN3O2 B8411863 (2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid](/img/structure/B8411863.png)
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid is a heterocyclic compound that contains both a triazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its use as a building block in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring . The boronic acid group can then be introduced through a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and other advanced techniques can help to increase the efficiency and yield of the synthesis process. Additionally, the use of continuous flow reactors and other modern industrial equipment can further optimize the production process.
化学反応の分析
Types of Reactions
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted products.
科学的研究の応用
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid has several scientific research applications, including:
作用機序
The mechanism of action of (2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes . The exact mechanism of action depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound has a similar structure and is also used in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with potential biological activities.
Uniqueness
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid is unique due to its specific combination of a triazole and a pyridine ring, as well as the presence of a boronic acid group. This unique structure gives it distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
特性
分子式 |
C6H5BClN3O2 |
|---|---|
分子量 |
197.39 g/mol |
IUPAC名 |
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid |
InChI |
InChI=1S/C6H5BClN3O2/c8-6-9-5-4(7(12)13)2-1-3-11(5)10-6/h1-3,12-13H |
InChIキー |
RYPIKWOVEURGDA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CN2C1=NC(=N2)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


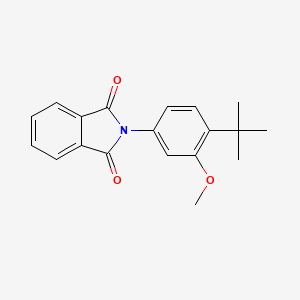
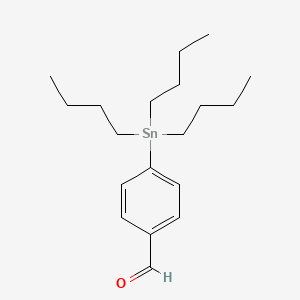
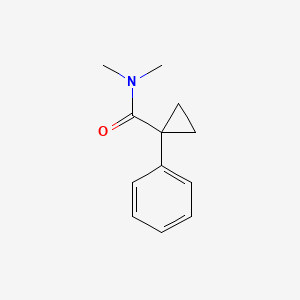
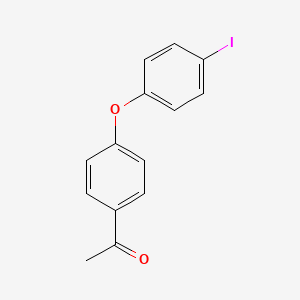
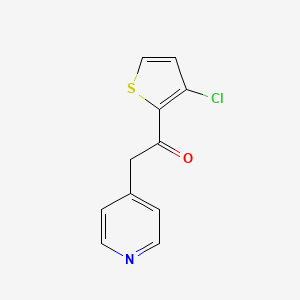
![Ethyl (1-azabicyclo[2.2.2]octan-3-yl)cyanoacetate](/img/structure/B8411810.png)
